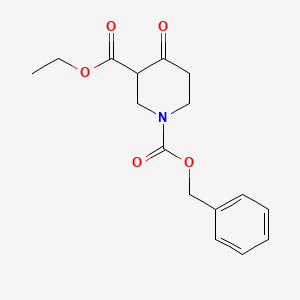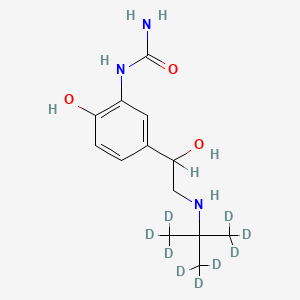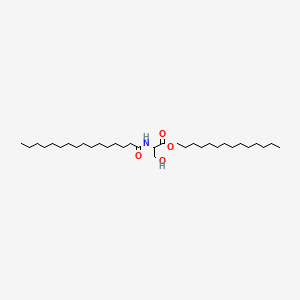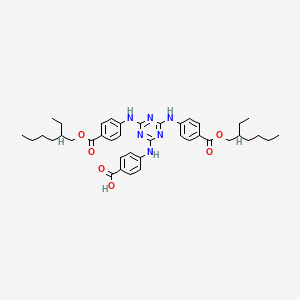
Omeprazole-4-methoxy-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omeprazole-4-methoxy-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used primarily for the treatment of peptic ulcers and gastroesophageal reflux disease. The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of omeprazole .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-4-methoxy-d3 involves the introduction of deuterium atoms into the omeprazole molecule. One common method is to start with 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole and react it with deuterated reagents under controlled conditions. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the correct isotopic composition. The reaction conditions are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: Omeprazole-4-methoxy-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Substitution reactions can occur at the methoxy groups or the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles
Major Products:
Oxidation: Omeprazole sulfone derivatives.
Reduction: Omeprazole sulfide.
Substitution: Various substituted benzimidazole derivatives
科学研究应用
Omeprazole-4-methoxy-d3 is used extensively in scientific research due to its deuterated nature. Some applications include:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of omeprazole.
Drug Metabolism Research: Helps in understanding the metabolism of proton pump inhibitors.
Biological Studies: Investigates the effects of deuterium substitution on biological activity.
Industrial Applications: Used in the development of more stable and effective pharmaceutical formulations .
作用机制
Omeprazole-4-methoxy-d3, like omeprazole, inhibits the H+/K±ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The primary molecular target is the proton pump, and the inhibition leads to decreased acid production .
属性
CAS 编号 |
922731-10-0 |
|---|---|
分子式 |
C17H19N3O3S |
分子量 |
348.435 |
IUPAC 名称 |
2-[(S)-[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i4D3 |
InChI 键 |
SUBDBMMJDZJVOS-LOWKRFAESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
同义词 |
6-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; _x000B_5-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (±)-Omeprazole-d3; Antra-d3; Gastrogard-d3; Gastroloc-d3; Losec-d3; Mepral |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)
![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)


![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)







